Sdz 220-581
CAS No.: 174575-17-8
Cat. No.: VC0003519
Molecular Formula: C16H17ClNO5P
Molecular Weight: 369.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 174575-17-8 |
---|---|
Molecular Formula | C16H17ClNO5P |
Molecular Weight | 369.73 g/mol |
IUPAC Name | (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C16H17ClNO5P/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23)/t15-/m0/s1 |
Standard InChI Key | VBRJFXSFCYEZMQ-HNNXBMFYSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl |
SMILES | C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl |
Chemical Structure and Physicochemical Properties
SDZ 220-581 integrates a biphenyl scaffold with a phosphonomethyl group and a chlorophenyl substituent, contributing to its high affinity for NMDA receptors. The compound’s stereochemistry, particularly the (S)-configuration at the α-amino position, is critical for its biological activity . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 369.74 g/mol |
Solubility | Soluble in DMSO (8.57 mg/mL) |
Storage Conditions | -20°C (powder), -80°C (solution) |
CAS Number | 174575-17-8 |
The phosphonate group enhances binding to the NMDA receptor’s glutamate site, while the chlorophenyl moiety influences lipophilicity and blood-brain barrier penetration .
Mechanism of Action and Pharmacological Profile
SDZ 220-581 competitively inhibits NMDA receptors by binding to the glutamate recognition site, thereby preventing receptor activation . This mechanism is quantified by a pKi value of 7.7, reflecting high receptor affinity . NMDA receptors are pivotal in synaptic plasticity, learning, and memory, but excessive activation leads to excitotoxic neuronal death. By antagonizing these receptors, SDZ 220-581 mitigates glutamate-induced neurotoxicity and stabilizes aberrant neuronal activity .
Key Pharmacological Effects:
-
Anticonvulsant Activity: Oral administration of 10 mg/kg in rodents confers full protection against maximal electroshock seizures (MES), with effects lasting >24 hours .
-
Sensorimotor Gating Modulation: SDZ 220-581 reduces prepulse inhibition (PPI) in animal models, a trait linked to schizophrenia pathophysiology .
-
Neuroprotection: Prevents glutamate-mediated excitotoxicity in vitro, suggesting utility in neurodegenerative diseases .
Preclinical Research Findings
Anticonvulsant Efficacy
In rodent models, SDZ 220-581 demonstrated rapid onset (<1 hour) and sustained suppression of MES-induced seizures at 10 mg/kg . This effect surpasses traditional antiepileptics in duration, highlighting its potential as a long-acting therapeutic .
Sensorimotor Gating and Schizophrenia Models
SDZ 220-581 administration robustly reduces PPI, mimicking deficits observed in schizophrenia . Unlike non-competitive NMDA antagonists (e.g., ketamine), its competitive binding profile offers a more selective tool for studying glutamatergic dysregulation in psychiatric disorders .
Clinical Implications and Therapeutic Applications
Epilepsy
The compound’s oral efficacy and prolonged seizure suppression position it as a candidate for drug-resistant epilepsy. Traditional antiepileptics often require frequent dosing, whereas SDZ 220-581’s 24-hour duration could improve compliance .
Schizophrenia
PPI deficits reversed by SDZ 220-581 in rodents align with glutamatergic hypotheses of schizophrenia . Clinical trials assessing NMDA antagonists face challenges, but SDZ 220-581’s selectivity may offer advantages over non-competitive agents .
Future Research Directions
-
Clinical Trials: Prioritize Phase I safety studies to establish tolerability in humans.
-
Disease-Specific Models: Test efficacy in transgenic models of Alzheimer’s and Parkinson’s diseases.
-
Combination Therapies: Explore synergies with dopaminergic or antiepileptic drugs.
-
Biomarker Development: Identify objective measures of target engagement (e.g., fMRI, CSF glutamate levels).
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume